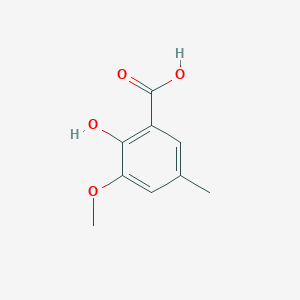

2-Hydroxy-3-methoxy-5-methylbenzoic acid

Overview

Description

2-Hydroxy-3-methoxy-5-methylbenzoic acid is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109122. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Stability

2-Hydroxy-3-methoxy-5-methylbenzoic acid demonstrates significant chemical reactivity, useful in various synthetic processes. For instance, its related compound, 5-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid, showcases effective decarboxylation techniques (Jackson & Bowlus, 1980). Another study focused on the condensation reactions of 5-methoxy-3-methylbenzoic acid, revealing the formation of different phthalide compounds under varying conditions, which are crucial in synthetic chemistry (Charlesworth & Levene, 1963).

Antifungal Activities

A derivative of this compound has been found to have significant antifungal properties. Specifically, the compound 5-(3′-methyl-2′-butenyl)-2-hydroxy-3-methoxy-4-methylbenzoic acid displayed notable antifungal activities against various plant pathogens, indicating potential agricultural and pharmaceutical applications (Yang et al., 2011).

Flavor Encapsulation

In the food industry, the related compound, 4-hydroxy-3-methoxybenzoic acid (vanillic acid), has been used in flavor encapsulation. This process involves intercalating the flavoring agent into layered double hydroxide to control the release of flavor, a technique that could be explored with this compound (Hong, Oh, & Choy, 2008).

Metabolic Studies and Biotransformation

The compound's potential in metabolic studies is highlighted by research on its structural analogs. For instance, a study on the biotransformation of gallic acid by Beauveria sulfurescens ATCC 7159 revealed the formation of several metabolites and glucosidated compounds. These findings can provide insight into the metabolic pathways and biological transformations of similar compounds, like this compound (Hsu et al., 2007).

Inhibitory Activities in Biochemistry

Related chemical structures have demonstrated significant inhibitory activities in biochemical processes. For example, 5-Hydroxy-3-mercapto-4-methoxybenzoic acid showed noncompetitive inhibition of catechol O-methyltransferase, an enzyme involved in catecholamine metabolism. Such studies could guide the investigation of similar inhibitory properties of this compound (Borchardt & Huber, 1982).

Mechanism of Action

Mode of Action

It’s known that the compound has been used as an internal standard during the simultaneous quantification of acetylsalicylic acid and its metabolite salicylic acid in human plasma by high-performance liquid chromatography .

Biochemical Pathways

It has been used in the large-scale synthesis of 7-methoxy-3(2H)-benzofuranone , suggesting it may play a role in the biosynthesis of certain organic compounds.

Biochemical Analysis

Biochemical Properties

It is known that benzoic acid derivatives can participate in various biochemical reactions . They can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . These reactions can be influenced by the presence of functional groups on the benzene ring .

Cellular Effects

It is plausible that it could influence cell function through its interactions with various biomolecules, given the known reactivity of benzoic acid derivatives .

Molecular Mechanism

It is likely to involve binding interactions with biomolecules, potentially leading to changes in enzyme activity or gene expression .

Metabolic Pathways

The metabolic pathways involving 2-Hydroxy-3-methoxy-5-methylbenzoic acid are not well-characterized. It is known that benzoic acid derivatives can undergo various metabolic transformations, including oxidation .

Properties

IUPAC Name |

2-hydroxy-3-methoxy-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5-3-6(9(11)12)8(10)7(4-5)13-2/h3-4,10H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPPAIWUMWEZIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40296400 | |

| Record name | 2-hydroxy-3-methoxy-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4386-42-9 | |

| Record name | 4386-42-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-3-methoxy-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

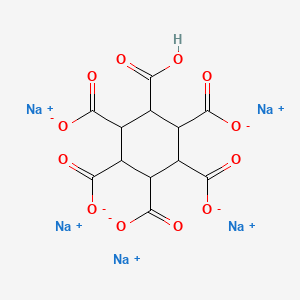

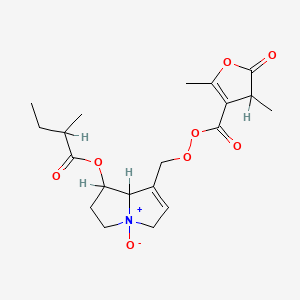

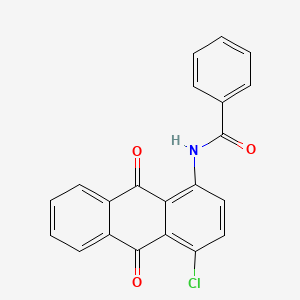

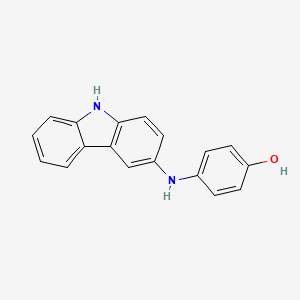

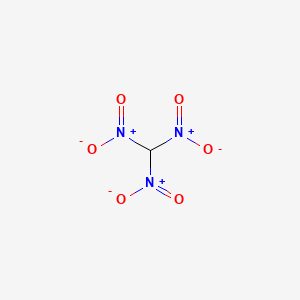

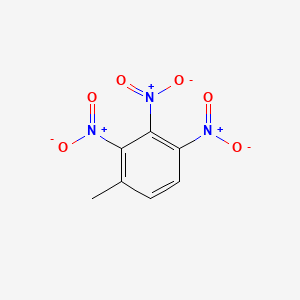

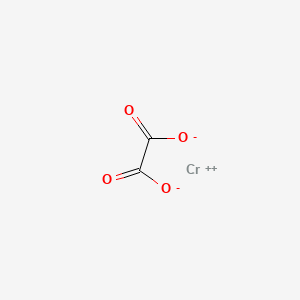

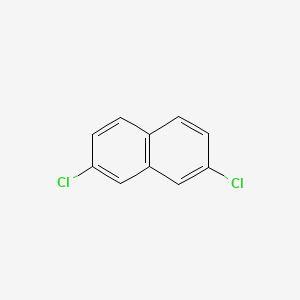

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.